n,n-Diphenylnaphthalene-1-carboxamide
Description
N,N-Diphenylnaphthalene-1-carboxamide is a naphthalene-derived carboxamide featuring two phenyl groups attached to the nitrogen atom. The naphthalene core provides aromaticity and planar rigidity, while the diphenyl substituents likely enhance steric bulk and influence solubility. Such compounds are often explored in pharmaceuticals, agrochemicals, or materials science due to their tunable electronic and steric profiles .
Properties
CAS No. |
15732-28-2 |
|---|---|
Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-diphenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C23H17NO/c25-23(22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H |
InChI Key |
RURTZYLJPHPJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Diphenylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with aniline derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
n,n-Diphenylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can result in various halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that n,n-Diphenylnaphthalene-1-carboxamide exhibits promising anticancer properties. A study highlighted its effectiveness in inhibiting the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets in cancer pathways suggests its utility as a lead compound for developing novel anticancer drugs .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrated significant efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This positions this compound as a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It may modulate inflammatory pathways, providing a potential therapeutic avenue for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material is being explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's high thermal stability and favorable charge mobility are critical factors that enhance device performance .
Polymer Chemistry
In polymer chemistry, this compound can be used as a building block for creating advanced polymeric materials. Its incorporation into polymer matrices can improve mechanical properties and thermal resistance, making it valuable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of n,n-Diphenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural analogs of N,N-Diphenylnaphthalene-1-carboxamide, emphasizing variations in substituents and functional groups:
Physicochemical Properties
- Solubility and Stability: The diphenyl substitution in this compound likely reduces water solubility compared to analogs like N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, which has a polar aminoethyl group and exhibits a near-neutral pH (5.8–6.5) . Quinuclidinyl derivatives (e.g., ) may display enhanced lipid solubility, favoring blood-brain barrier penetration.
Stereochemical Considerations :
- Chiral analogs such as (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide highlight the importance of stereochemistry in biological activity .
Biological Activity
n,n-Diphenylnaphthalene-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a naphthalene core substituted with two phenyl groups and a carboxamide functional group. This structure is significant as it influences the compound's interactions with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H460 (Lung) | 14.66 |
| A549 (Lung) | 46.42 |
| NCI-H1975 (Lung) | 20.00 |
These values suggest that this compound can effectively inhibit the proliferation of lung cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific kinases. In studies, it was found to inhibit MAPK1 and CDK2/A2 kinases at concentrations of 1 µM, indicating its potential role in disrupting key signaling pathways involved in cancer cell survival and proliferation .
Enzyme Inhibition Studies
Beyond its anticancer properties, this compound has also been investigated for its ability to inhibit various enzymes. For instance, its inhibitory effects on serine hydrolases such as fatty acid amide hydrolase (FAAH) were evaluated, showing significant inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| Fatty Acid Amide Hydrolase | 0.029 |
| Monoacylglycerol Lipase | 4.00 |
| Butyrylcholinesterase | 7.30 |
These results indicate that the compound could be useful in modulating the endocannabinoid system by inhibiting FAAH, which plays a critical role in the metabolism of endocannabinoids .
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of this compound, researchers treated various lung cancer cell lines with the compound and assessed cell viability using MTT assays. The results showed a dose-dependent decrease in cell viability across all tested lines, reinforcing the compound's potential as an anticancer therapeutic .
Case Study 2: Enzyme Inhibition Profile
Another study investigated the enzyme inhibition profile of this compound against FAAH and other serine hydrolases. The findings revealed that while most derivatives were potent inhibitors of FAAH, the specific structure of this compound contributed to its unique inhibitory potency, suggesting that structural modifications could enhance its effectiveness .
Q & A
Q. Table 1: Comparative Reaction Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ + DMAP | DCM | 0–25°C | 78 | 99 |
| DCC/HOBt | THF | 40°C | 65 | 95 |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (SHELXL-2018/3). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (δ 7.2–8.5 ppm for naphthalene protons; δ 3.1 ppm for amide NH). ¹³C NMR should show a carbonyl peak at ~168 ppm .
- Mass Spectrometry : High-resolution ESI-MS expected molecular ion at m/z 351.4 (C₂₅H₂₁NO⁺) with isotopic pattern matching theoretical distribution .
Advanced: How can computational modeling predict the thermodynamic stability of this compound?
Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Gibbs free energy. Compare with experimental thermochemistry data (e.g., enthalpy of formation from NIST) .
- Solvent Effects : Apply the SMD continuum model to simulate solvation in DMSO or ethanol. High stability is indicated by low HOMO-LUMO gap (<4 eV) and positive Gibbs free energy of solvation .
Q. Table 2: Calculated Thermodynamic Parameters
| Parameter | Gas Phase | DMSO |
|---|---|---|
| ΔH Formation (kJ/mol) | -245.7 | -238.2 |
| HOMO-LUMO Gap (eV) | 3.8 | 3.5 |
Advanced: What experimental strategies address contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Reproducibility : Conduct in vitro assays (e.g., enzyme inhibition) in triplicate with positive/negative controls. Use Hill slope analysis to validate IC₅₀ values .
- Metabolic Stability : Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Correlate half-life (t₁/₂) with activity discrepancies across studies .
- Structural Analog Comparison : Compare activity against N-(pyridin-4-yl)-naphthalene-2-carboxamide derivatives to identify substituent effects on potency .
Advanced: How to design toxicity studies for this compound derivatives?
Answer:
- In Vitro Screening : Use Ames test (TA98 strain) for mutagenicity and MTT assay on HepG2 cells for cytotoxicity. Include naphthalene as a positive control for comparative toxicity .
- In Vivo Models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats over 28 days. Monitor liver enzymes (ALT/AST) and histopathology for hepatotoxicity .
- Environmental Impact : Assess biodegradability via OECD 301F test; measure EC₅₀ in Daphnia magna to estimate aquatic toxicity .
Basic: What are best practices for ensuring compound stability during storage?
Answer:
- Storage Conditions : Keep in amber vials under argon at -20°C. Avoid exposure to moisture (use desiccant packs) and light .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor purity via HPLC; >95% purity indicates acceptable stability .
Advanced: How can researchers validate crystallographic data for novel carboxamide derivatives?
Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer with Cu-Kα radiation. Ensure Rint < 5% and completeness >98% for high-resolution datasets .
- Refinement Checks : Apply SHELXL restraints for disordered phenyl groups. Validate using checkCIF/PLATON; ADDSYM analysis confirms absence of higher symmetry .
Advanced: What methodologies resolve discrepancies in spectroscopic data interpretation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
